Cas no 26028-46-6 (Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-)

Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- structure
26028-46-6 structure
Product Name:Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
CAS-nummer:26028-46-6
MF:C9H15N3O3
MW:213.233701944351
CID:270802
PubChem ID:33271
Update Time:2025-04-19

Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
    • 1-(3,5-diacetyl-1,3,5-triazinan-1-yl)ethanone
    • 1,3,5-triacetyl-[1,3,5]triazinane
    • 1,3,5-tri-acetyl-1,3,5-triaza cyclohexane
    • 1,3,5-triacetyl-1,3,5-triazacyclohexane
    • 1,3,5-triacetyl-hexahydro-[1,3,5]triazine
    • 1,3,5-Triacetylhexahydro-1,3,5-triazine
    • 1,3,5-triacetyl-hexahydro-s-triazine
    • 1,3,5-triacetylperhydro-1,3,5-triazine
    • 1,5-Triacetylhexahydro-s-triazine
    • AC1L1PA2
    • CTK4F6955
    • HMS1579B21
    • NSC194838
    • SureCN8594496
    • FT-0697024
    • 1-(3,5-DIACETYL-1,3,5-TRIAZINAN-1-YL)ETHAN-1-ONE
    • 1-(3,5-Diacetyl-[1,3,5]triazinan-1-yl)-ethanone
    • HMS2592D17
    • 1,3,5-Triazine, 1,3,5-triacetylhexahydro-
    • SR-01000510235-1
    • OAQRIDXOGCNRLX-UHFFFAOYSA-N
    • 1,3,5-triacetyl-2,4,6-hexahydro-s-triazine
    • SR-01000510235
    • CHEMBL1704464
    • NSC-194838
    • UNII-ZQ9WLC2XZP
    • 1,5-Triazine, 1,3,5-triacetylhexahydro-
    • 1-(3,5-DIACETYL-(1,3,5)TRIAZINAN-1-YL)-ETHANONE
    • 1,3,5-triacetyl-1,3,5-triazinane
    • ETHANONE, 1,1',1''-(1,3,5-TRIAZINE-1,3,5(2H,4H,6H)-TRIYL)TRIS-
    • s-Triazine, 1,3,5-triacetylhexahydro-
    • SCHEMBL8594496
    • SMR000312187
    • NS00028021
    • ZQ9WLC2XZP
    • 26028-46-6
    • AKOS000594921
    • SDCCGMLS-0064516.P001
    • 1,3,5-TRIACETYLHEXAHYDRO-S-TRIAZINE
    • MLS000682830
    • s-Triazine,3,5-triacetylhexahydro-
    • NCGC00245890-01
    • NSC 194838
    • EINECS 247-418-1
    • DTXSID80180672
    • 1,1',1''-(1,3,5-triazinane-1,3,5-triyl)triethanone
    • Inchi: 1S/C9H15N3O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H2,1-3H3
    • InChI-sleutel: OAQRIDXOGCNRLX-UHFFFAOYSA-N
    • LACHT: O=C(C)N1CN(C(C)=O)CN(C(C)=O)C1

Berekende eigenschappen

  • Exacte massa: 213.11145
  • Monoisotopische massa: 213.11134135g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 0
  • Complexiteit: 243
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.2
  • Topologisch pooloppervlak: 60.9Ų

Experimentele eigenschappen

  • PSA: 60.93
  • LogboekP: -0.76830
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.